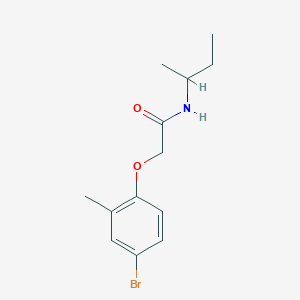
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which further supports its potential use as an anticancer agent.
Biochemical and physiological effects:
In addition to its anticancer properties, 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus and to have neuroprotective effects in animal models of Parkinson's disease. However, further studies are needed to fully understand the mechanisms underlying these effects.
实验室实验的优点和局限性
One of the advantages of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, the compound has limited stability in solution and can undergo hydrolysis or oxidation, which can affect its potency and efficacy. Therefore, proper storage and handling are crucial for maintaining the integrity of the compound.
未来方向
There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide. One direction is to further investigate its anticancer properties and to determine its efficacy in different types of cancer cells and animal models. Another direction is to explore its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more stable analogs of the compound could enhance its potency and efficacy and expand its potential applications.
合成方法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the reaction of 4-bromo-2-methylphenol with butan-2-amine in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy. Therefore, the compound has been investigated for its anticancer properties and has shown promising results in preclinical studies.
属性
分子式 |
C13H18BrNO2 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methylphenoxy)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-4-10(3)15-13(16)8-17-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3,(H,15,16) |
InChI 键 |
AWTJQLWMYQKEKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
规范 SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B297014.png)
![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)

![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)